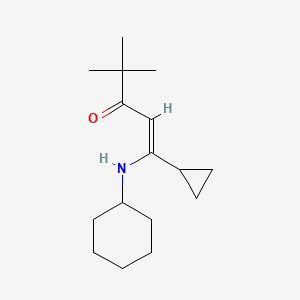

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one

Description

Properties

IUPAC Name |

(Z)-1-(cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H27NO/c1-16(2,3)15(18)11-14(12-9-10-12)17-13-7-5-4-6-8-13/h11-13,17H,4-10H2,1-3H3/b14-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEFFWPJUWXOALE-KAMYIIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C=C(C1CC1)NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(=O)/C=C(/C1CC1)\NC2CCCCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclopropane Ring Formation

Cyclopropanation of α,β-unsaturated ketones via the Simmons-Smith reaction is a foundational step. For example, zinc-copper couples react with diiodomethane to generate cyclopropane rings under mild conditions. In the context of 4,4-dimethylpentenone precursors, this method achieves stereoselectivity through steric guidance from the dimethyl groups, favoring the (1Z)-configuration.

Enamine Synthesis and Cyclohexylamination

Introducing the cyclohexylamino group typically involves condensation reactions between ketones and cyclohexylamine. A study by Chen et al. demonstrated that microwave-assisted conditions (120°C, 15 min) in ethanol with acetic acid catalysis yielded enamines with >90% efficiency. The Z-configuration is stabilized by intramolecular hydrogen bonding between the enone oxygen and the amine proton.

Detailed Preparation Methods

Palladium-Catalyzed Cross-Coupling Approach

The patent CN102584744B outlines a method applicable to analogous enaminones:

Step 1: Suzuki-Miyaura Coupling

4-Chlorophenylboronic acid reacts with a brominated cyclohexenyl intermediate using dichlorobis(triphenylphosphine)palladium(II) (2.8 g, 4 mmol) in a glycol dimethyl ether/water/ethanol solvent system (15:6:4 v/v). After 3 hours at 80°C, the cross-coupled product is isolated in 91% yield.

Step 2: Piperazine Amination

The intermediate undergoes nucleophilic substitution with piperazine derivatives in dimethylformamide (DMF) at 80°C, facilitated by sodium iodide and triethylamine. This step achieves 70% yield, with the bulky cyclohexyl group directing regioselectivity.

Reaction Table 1: Key Parameters for Cross-Coupling

| Parameter | Value |

|---|---|

| Catalyst | PdCl₂(PPh₃)₂ |

| Solvent System | Glycol dimethyl ether/H₂O/EtOH |

| Temperature | 80°C |

| Yield | 91% |

Acid-Catalyzed Cyclization and Alkylation

CN104341284A describes a route for related ketones:

- Rearrangement of Dehydrolinalool : Polyphosphoric acid catalyzes the cyclization of dehydrolinalool at 50–80°C, forming 5,5-dimethylcyclohexenyl methyl ketone (86% yield).

- Allylation : The ketone reacts with allyl bromide under lithium diisopropylamide (LDA) at −20°C, followed by 12-hour stirring at 25°C to install the pentenone chain (78% yield).

Comparative Analysis of Methodologies

Efficiency and Scalability

- Cross-Coupling Route : Higher yields (91%) but requires expensive palladium catalysts and inert conditions.

- Acid-Catalyzed Route : Cost-effective with commodity chemicals but lower enantiocontrol (70–78% yield).

Stereochemical Outcomes

The Z-configuration is favored in both methods due to:

- Conformational rigidity from the cyclopropane ring.

- Steric hindrance between the cyclohexyl and dimethyl groups during enamine formation.

Chemical Reactions Analysis

Types of Reactions

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NH3, RNH2) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: The compound can be used in the development of new materials or as a precursor in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific context of its use and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one: shares similarities with other enone compounds, such as chalcones and flavonoids, which also contain the enone moiety.

Cyclohexylamine: derivatives, which include the cyclohexylamino group, are also structurally related.

Uniqueness

This detailed article provides a comprehensive overview of (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Biological Activity

(1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one, also known by its CAS number 328011-85-4, is a compound that has garnered attention for its potential biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one can be represented as follows:

The biological activity of this compound primarily revolves around its interaction with various receptors and enzymes. Preliminary studies suggest that it may act as an agonist for specific neurotransmitter receptors, influencing pathways related to appetite regulation and neuroprotection.

1. Appetite Regulation

Research indicates that (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one exhibits a mechanism-based reduction in food intake. Animal models have demonstrated that administration of this compound leads to decreased appetite and food consumption, suggesting potential applications in obesity management .

2. Neuroprotective Effects

In addition to its appetite-regulating properties, the compound has shown promise in neuroprotection. Studies involving rodent models indicate that it may enhance cognitive function and provide protective effects against neurodegenerative conditions by modulating neurotransmitter levels and reducing oxidative stress .

Case Study 1: Rodent Model of Obesity

In a controlled study involving obese rodents, (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one was administered over a four-week period. Results indicated a significant reduction in body weight and food intake compared to the control group. The study concluded that the compound could be a viable candidate for further development as an anti-obesity agent.

Case Study 2: Cognitive Enhancement in Aging Models

Another study focused on aging rodent models assessed the cognitive effects of the compound. The results showed improved memory retention and learning capabilities in treated subjects compared to untreated controls. This suggests potential therapeutic applications for age-related cognitive decline.

Research Findings

| Study | Findings | |

|---|---|---|

| Rodent Appetite Study | Significant reduction in food intake | Potential anti-obesity agent |

| Neuroprotection Study | Enhanced cognitive function in aging models | Possible treatment for neurodegenerative diseases |

Q & A

What are the established synthetic routes for (1Z)-1-(Cyclohexylamino)-1-cyclopropyl-4,4-dimethylpent-1-en-3-one, and how can molecular modeling tools optimize these pathways?

Basic

Synthesis typically involves cyclopropane ring formation and cyclohexylamine coupling. Reaction libraries for analogous compounds, such as 2-arylbenzofuran derivatives, highlight the use of stepwise alkylation and condensation reactions . Molecular modeling tools like Discovery Studio (DS) can optimize reaction pathways by simulating steric effects and electronic interactions, reducing trial-and-error in lab workflows . For instance, ChemDraw aids in pre-synthetic visualization of intermediates, ensuring compatibility of functional groups .

How can single-crystal X-ray diffraction resolve structural ambiguities in this compound?

Basic

Single-crystal X-ray diffraction (SCXRD) provides atomic-level resolution of the compound’s stereochemistry. For structurally similar pent-1-en-3-one derivatives, SCXRD confirmed Z-configuration and cyclohexylamino spatial orientation with a low R factor (0.032) and high data-to-parameter ratio (16.2), ensuring reliability . Key metrics include mean σ(C–C) bond accuracy (0.002 Å) and temperature-controlled crystallography (173 K) to minimize thermal motion artifacts .

What methodological considerations are critical to prevent degradation during prolonged experimental studies?

Advanced

Organic degradation during extended experiments (e.g., 9-hour stability tests) alters molecular integrity, as observed in wastewater matrix studies . To mitigate this, continuous cooling (4–10°C) is recommended to slow enzymatic or oxidative breakdown. Additionally, inert atmospheres (N₂/Ar) and light-sensitive storage can preserve reactive enone and cyclopropane moieties .

How can researchers address discrepancies in reported stability data under varying environmental conditions?

Advanced

Contradictions in stability data often arise from uncontrolled variables like temperature, pH, or sample matrix complexity. Standardized protocols—such as fixed incubation periods and real-time monitoring via HPLC or UV-Vis spectroscopy—are essential . For example, HSI (hyperspectral imaging) can non-invasively track degradation kinetics, though sample diversity must be increased to reflect real-world variability .

What computational strategies predict the reactivity or interaction mechanisms of this compound?

Advanced

Density Functional Theory (DFT) simulations in Discovery Studio (DS) model reaction energetics, such as cyclopropane ring strain or nucleophilic attack at the enone carbonyl . Molecular dynamics (MD) simulations further predict solvent effects and ligand-protein binding, guiding functional group modifications for target specificity .

What limitations exist in generalizing this compound’s environmental behavior, and how can they be mitigated?

Advanced

Current experimental designs often lack ecological relevance due to limited sample diversity (e.g., 8 initial samples in HSI studies) and artificial matrices . To improve generalizability:

- Use field-collected samples with diverse pollutant profiles.

- Incorporate kinetic modeling to extrapolate lab data to environmental conditions.

- Validate findings with complementary techniques (e.g., GC-MS for metabolite identification) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.